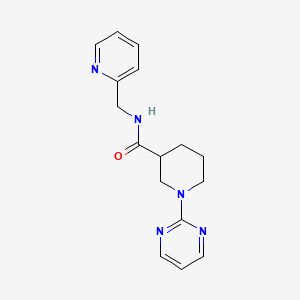![molecular formula C18H10N6S B7464210 [4-(2-Amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)phenyl] thiocyanate](/img/structure/B7464210.png)
[4-(2-Amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)phenyl] thiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(2-Amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)phenyl] thiocyanate is a compound that has gained attention in scientific research due to its potential therapeutic applications. It is a synthetic molecule that has been synthesized using various methods. The compound has shown promising results in preclinical studies, and researchers are exploring its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
作用機序
The mechanism of action of [4-(2-Amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)phenyl] thiocyanate is not fully understood. However, it is believed that the compound works by inhibiting certain enzymes and signaling pathways that are involved in cancer growth and inflammation. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects
[4-(2-Amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)phenyl] thiocyanate has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is the process of programmed cell death. Additionally, the compound has been shown to reduce the production of inflammatory cytokines, which are proteins that are involved in the immune response.
実験室実験の利点と制限
One advantage of using [4-(2-Amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)phenyl] thiocyanate in lab experiments is its ability to inhibit cancer cell growth and reduce inflammation. Additionally, the compound has been shown to have low toxicity, making it a promising candidate for further studies. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research involving [4-(2-Amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)phenyl] thiocyanate. One direction involves further studies on its mechanism of action and its potential therapeutic applications. Additionally, researchers can explore different methods of synthesizing the compound to improve its yield and purity. Finally, researchers can investigate the use of this compound in combination with other anti-cancer or anti-inflammatory agents to enhance its efficacy.
In conclusion, [4-(2-Amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)phenyl] thiocyanate is a promising compound that has shown potential in scientific research. Its ability to inhibit cancer cell growth and reduce inflammation makes it a promising candidate for further studies. However, more research is needed to fully understand its mechanism of action and its potential therapeutic applications.
合成法
The synthesis of [4-(2-Amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)phenyl] thiocyanate has been achieved using several methods. One of the most commonly used methods involves the reaction of 2-amino-3-cyanopyrrolo[3,2-b]quinoxaline with phenyl isothiocyanate in the presence of a base. This method yields the desired compound in good yields and purity.
科学的研究の応用
[4-(2-Amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)phenyl] thiocyanate has shown potential in various scientific research applications. It has been studied for its anti-cancer properties, and it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, the compound has been studied for its anti-inflammatory properties, and it has been shown to reduce inflammation in animal models.
特性
IUPAC Name |
[4-(2-amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)phenyl] thiocyanate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N6S/c19-9-13-16-18(23-15-4-2-1-3-14(15)22-16)24(17(13)21)11-5-7-12(8-6-11)25-10-20/h1-8H,21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMXBADMYXKZKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)C4=CC=C(C=C4)SC#N)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)phenyl] thiocyanate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-bromo-N-[5-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B7464141.png)

![ethyl 4-[3-(4-chlorobenzoyl)imino-1H-isoindol-2-yl]benzoate](/img/structure/B7464153.png)
![3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-2H-chromen-2-imine](/img/structure/B7464167.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide](/img/structure/B7464191.png)
![N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide](/img/structure/B7464197.png)
![2-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone](/img/structure/B7464213.png)
![1-[(4-bromophenyl)carbonyl]-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]piperidine-4-carboxamide](/img/structure/B7464225.png)
![N-[2-[[2-(4-tert-butyl-2,6-dimethylphenyl)acetyl]amino]ethyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B7464228.png)
![2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(3-hydroxyphenyl)acetamide](/img/structure/B7464231.png)
![(4E)-4-[[(3E)-3-benzylidene-2-morpholin-4-ylcyclopenten-1-yl]methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one](/img/structure/B7464233.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]ethanediamide](/img/structure/B7464238.png)